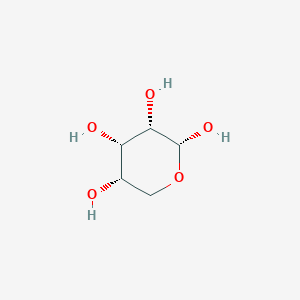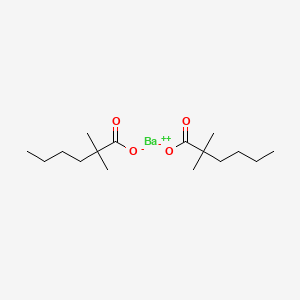
Barium dimethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium dimethylhexanoate is an organometallic compound with the chemical formula C16H30BaO4. It is a barium salt of dimethylhexanoic acid and is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium dimethylhexanoate can be synthesized through the reaction of barium hydroxide with dimethylhexanoic acid. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction is as follows:
Ba(OH)2+2C8H16O2→Ba(C8H16O2)2+2H2O
This reaction yields this compound and water as a byproduct .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Barium dimethylhexanoate undergoes various chemical reactions, including:
Precipitation Reactions: It can react with sulfate ions to form barium sulfate, a common precipitation reaction.
Double Displacement Reactions: It can participate in double displacement reactions with other ionic compounds.
Common Reagents and Conditions
Sulfate Ions: For precipitation reactions, common reagents include sodium sulfate or potassium sulfate.
Aqueous Solutions: Reactions typically occur in aqueous solutions at room temperature.
Major Products Formed
Barium Sulfate: A major product formed from precipitation reactions with sulfate ions.
Other Barium Salts: Depending on the reagents used, other barium salts can be formed.
Scientific Research Applications
Barium dimethylhexanoate has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions.
Material Science: It is employed in the synthesis of advanced materials, including barium-based ceramics and polymers.
Biological Studies: It is used in studies involving barium’s effects on biological systems
Mechanism of Action
The mechanism of action of barium dimethylhexanoate involves its interaction with molecular targets such as enzymes and receptors. Barium ions can influence various biochemical pathways, including those involved in muscle contraction and neurotransmission. The compound’s effects are mediated through its ability to bind to specific molecular targets and alter their activity .
Comparison with Similar Compounds
Similar Compounds
Barium Acetate: Another barium salt with similar properties but different applications.
Barium Chloride: Commonly used in laboratory settings for various chemical reactions.
Barium Sulfate: Widely used as a radiocontrast agent in medical imaging
Uniqueness
Barium dimethylhexanoate is unique due to its specific chemical structure, which imparts distinct properties and applications. Unlike other barium salts, it is particularly useful in catalysis and material science due to its organometallic nature .
Properties
CAS No. |
94481-49-9 |
|---|---|
Molecular Formula |
C16H30BaO4 |
Molecular Weight |
423.7 g/mol |
IUPAC Name |
barium(2+);2,2-dimethylhexanoate |
InChI |
InChI=1S/2C8H16O2.Ba/c2*1-4-5-6-8(2,3)7(9)10;/h2*4-6H2,1-3H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
HYJXRZLNUUVLJY-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Dibutylamino)ethyl]phenol](/img/structure/B12644365.png)



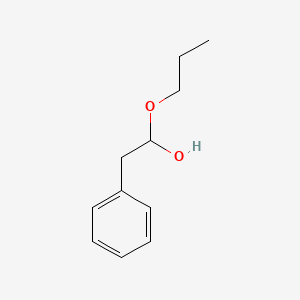

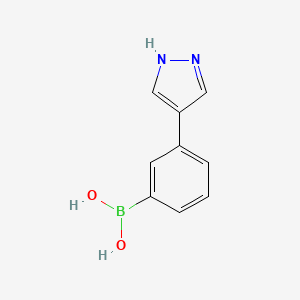
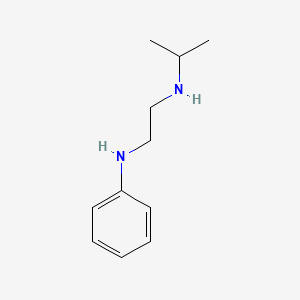



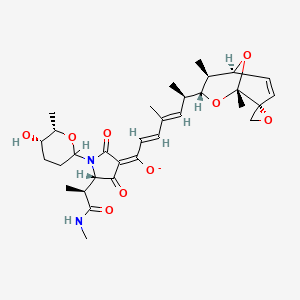
![N-[4-(3,5-dimethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12644422.png)
